[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine
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Overview
Description
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a dimethylamino group attached to a propyl chain, which is further connected to a benzenesulfonamide moiety substituted with methoxy and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride and 3-(dimethylamino)propylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Procedure: The 2,5-dimethoxy-4-methylbenzenesulfonyl chloride is added dropwise to a solution of 3-(dimethylamino)propylamine in the chosen solvent, with continuous stirring. The reaction mixture is maintained at a low temperature (0-5°C) initially and then allowed to warm to room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and automated systems for precise control of reaction conditions. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or chemical reducing agents like sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Scientific Research Applications
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of antimicrobial agents and other pharmaceuticals.
Biological Studies: The compound is employed in studies related to enzyme inhibition and protein binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine involves its interaction with biological targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfonamide moiety can mimic the structure of natural substrates, thereby interfering with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]methacrylamide
- N-[3-(dimethylamino)propyl]lauramide
- N,N’-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide
Uniqueness
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine is unique due to its specific substitution pattern on the benzenesulfonamide ring, which imparts distinct chemical and biological properties. The presence of methoxy and methyl groups enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets.
Properties
CAS No. |
1246821-70-4 |
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Molecular Formula |
C14H24N2O4S |
Molecular Weight |
316.42g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2,5-dimethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H24N2O4S/c1-11-9-13(20-5)14(10-12(11)19-4)21(17,18)15-7-6-8-16(2)3/h9-10,15H,6-8H2,1-5H3 |
InChI Key |
BNICXEUPVHRXKY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCN(C)C)OC |
Origin of Product |
United States |
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